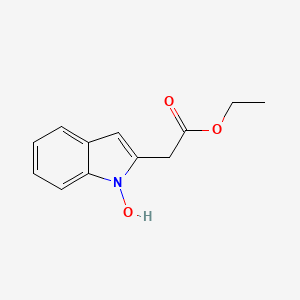

Ethyl (1-hydroxy-1H-indol-2-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

61417-38-7 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxyindol-2-yl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-7,15H,2,8H2,1H3 |

InChI Key |

MPQOOPGHIUZPLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2N1O |

Origin of Product |

United States |

Reactivity and Transformations of Ethyl 1 Hydroxy 1h Indol 2 Yl Acetate

Chemical Reactions Involving the Indole (B1671886) Nucleus

The indole nucleus of Ethyl (1-hydroxy-1H-indol-2-yl)acetate is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the substituents at the N-1 and C-2 positions significantly modulate its reactivity and the regioselectivity of its transformations.

The functionalization of the indole ring is heavily influenced by the electronic properties of its substituents. In typical indole chemistry, the C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. For this compound, this inherent reactivity is preserved. The electron-donating nature of the N-hydroxy group further enhances the electron density of the pyrrole (B145914) ring, reinforcing the C-3 position's susceptibility to electrophiles.

Research on related 1-hydroxyindole (B3061041) structures confirms that functionalization occurs preferentially at the C-3 position. nih.govbeilstein-journals.org This regioselectivity is a cornerstone for the synthetic elaboration of the molecule, allowing for the introduction of a wide array of functional groups at this specific site. For instance, Mannich-type reactions or Friedel-Crafts alkylations would be expected to proceed with high C-3 selectivity.

Table 1: Expected Regioselective Reactions at the C-3 Position

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Mannich Reaction | Formaldehyde, Dimethylamine | Ethyl (3-((dimethylamino)methyl)-1-hydroxy-1H-indol-2-yl)acetate |

| Friedel-Crafts Alkylation | Benzyl (B1604629) bromide, Lewis Acid | Ethyl (1-hydroxy-3-benzyl-1H-indol-2-yl)acetate |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Ethyl (3-formyl-1-hydroxy-1H-indol-2-yl)acetate |

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles. nih.govyoutube.comyoutube.com The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a classic example of EAS that is highly effective for electron-rich heterocycles like indole. ijpcbs.comchemistrysteps.comwikipedia.org In this reaction, a substituted amide (commonly dimethylformamide, DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org

For this compound, the Vilsmeier-Haack reaction is anticipated to occur at the C-3 position, yielding Ethyl (3-formyl-1-hydroxy-1H-indol-2-yl)acetate. semanticscholar.org The reaction proceeds via the attack of the nucleophilic C-3 position of the indole on the Vilsmeier reagent, forming an iminium ion intermediate which is subsequently hydrolyzed during workup to give the aldehyde. wikipedia.org

Reaction Scheme: Vilsmeier-Haack Formylation

Formation of Vilsmeier Reagent: DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻

Electrophilic Attack: The indole C-3 attacks the Vilsmeier reagent.

Hydrolysis: The resulting iminium intermediate is hydrolyzed to yield the 3-formylindole derivative.

While the electron-rich indole ring is generally unreactive towards nucleophiles, the chemistry of 1-hydroxyindoles presents unique exceptions. clockss.orgnii.ac.jp The N-hydroxy group can alter the electronic landscape, and under certain conditions, the indole nucleus can undergo reactions that resemble nucleophilic additions or substitutions. researchgate.net These reactions often proceed through intermediates where the aromaticity of the indole ring is temporarily disrupted.

For instance, reactions with certain thiol nucleophiles have been reported for other 1-hydroxyindole systems, leading to functionalization at various positions on the ring. researchgate.net This reactivity is distinct from standard indole chemistry and highlights the special role of the N-hydroxy group. While specific examples for this compound are not extensively documented, analogies with other 1-hydroxyindoles suggest potential for such transformations. clockss.orgnii.ac.jp

Reactions of the 1-Hydroxy Group

The 1-hydroxy group is a key determinant of the molecule's stability and reactivity, offering a handle for derivatization and influencing the course of various reactions.

The N-hydroxyl group can be readily derivatized to modify the molecule's properties or to protect it during subsequent synthetic steps. nih.gov Protection is often necessary to prevent unwanted side reactions, such as oxidation or rearrangement, under various reaction conditions. Common strategies involve converting the hydroxyl group into an ether, ester, or silyl (B83357) ether. wikipedia.orgucoz.comlibretexts.org

The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal (deprotection). ucoz.com For example, a benzyl ether is stable under many conditions but can be removed by hydrogenolysis, while a silyl ether like TBDMS is robust but can be cleaved with fluoride (B91410) ions. wikipedia.org

Table 2: Common Protecting Groups for the N-Hydroxy Functionality

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) |

| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Mild acid or base hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Methoxy (B1213986) (Me) | Methyl iodide (MeI), Base | Strong acid (e.g., HBr) |

The 1-hydroxy group is not merely a passive substituent; it actively participates in and directs the reactivity of the indole system. acs.org One of its most significant roles is its ability to act as a latent leaving group. researchgate.netclockss.org Upon protonation by an acid, the hydroxyl group is converted into a good leaving group (H₂O). This facilitates nucleophilic substitution reactions directly at the N-1 position, a pathway not typically observed in N-unsubstituted or N-alkyl indoles. clockss.orgresearchgate.net

For example, in the presence of a strong acid and a suitable nucleophile (such as another indole molecule), the protonated 1-hydroxyindole can undergo an Sₙ2-type reaction. clockss.org This results in the formation of a new bond at the N-1 position, demonstrating the profound influence of the 1-hydroxy group on the molecule's reaction pathways. This reactivity opens avenues for constructing complex N-1 substituted indole derivatives that would be otherwise difficult to access. researchgate.net

Transformations of the Ethyl Acetate (B1210297) Moiety

The ethyl acetate group attached to the C2 position of the 1-hydroxyindole ring is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the modification of this moiety to produce other functional groups, such as carboxylic acids, alcohols, and hydrazides, which can serve as precursors for more complex molecules.

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound can be readily cleaved or altered through hydrolysis and transesterification reactions.

Ester Hydrolysis: Base-catalyzed hydrolysis, also known as saponification, effectively converts the ethyl ester to its corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.org The reaction typically involves heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). libretexts.orgacs.org For instance, studies on related ethyl indol-2-carboxylates have shown that using aqueous KOH in acetone (B3395972) can lead to the corresponding N-alkylated carboxylic acids in excellent yields. nih.gov This process occurs by increasing the amount of KOH and water, which facilitates the hydrolysis of the ester without necessarily isolating the N-alkylated ester intermediate. nih.gov

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. scielo.br In the context of ethyl indole-2-carboxylates, it has been demonstrated that using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) does not lead to N-alkylation but instead results in transesterification, affording the corresponding methyl indol-2-carboxylate. nih.govmdpi.com This highlights the chemoselectivity of the reaction conditions, where the choice of base and solvent dictates the outcome between N-alkylation and transesterification. nih.gov The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. scielo.br

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ester Hydrolysis (Saponification) | 1. Aqueous KOH or NaOH, heat 2. H3O+ workup | (1-hydroxy-1H-indol-2-yl)acetic acid | libretexts.orgnih.gov |

| Transesterification | NaOMe, Methanol (MeOH) | Mthis compound | nih.govmdpi.com |

Reduction Reactions of the Ester Group

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to Primary Alcohol: Powerful hydride-transfer reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orgharvard.edu This reaction proceeds via a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol. libretexts.org The reaction effectively converts the ethyl acetate moiety into a 2-(2-hydroxyethyl)-1H-indol-1-ol. Due to its high reactivity, LiAlH₄ is non-selective and will reduce many other functional groups. harvard.edu

Reduction to Aldehyde: A less vigorous reduction can be achieved to stop at the aldehyde stage using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBALH) is commonly used for this purpose. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the intermediate aldehyde to the alcohol. libretexts.org This transformation would yield (1-hydroxy-1H-indol-2-yl)acetaldehyde.

| Desired Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 2-(2-hydroxyethyl)-1H-indol-1-ol | Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | libretexts.orgharvard.edu |

| (1-hydroxy-1H-indol-2-yl)acetaldehyde | Diisobutylaluminium Hydride (DIBALH) | Anhydrous solvent (e.g., Toluene, CH2Cl2) at -78 °C | libretexts.org |

Hydrazinolysis of Ester Functionality

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) (N₂H₄), typically in an alcoholic solvent, to produce the corresponding acid hydrazide. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. The resulting product, (1-hydroxy-1H-indol-2-yl)acetohydrazide, is a valuable intermediate in heterocyclic synthesis.

Research on related ethyl indol-2-carboxylates has shown that hydrazinolysis proceeds efficiently to form indol-2-carbohydrazide. nih.govmdpi.com These carbohydrazides can then be reacted with various aldehydes and ketones to form hydrazones, which can be further cyclized into a variety of heterocyclic systems, such as thiazoles or pyridazino[4,5-b]indoles. nih.govnih.gov For instance, the reaction of an indol-2-carbohydrazide with aldehydes or ketones in ethanol (B145695) with an acetic acid catalyst yields the corresponding hydrazone derivatives. nih.govmdpi.com

| Transformation | Reagents and Conditions | Intermediate Product | Potential Subsequent Reactions | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate (B1144303) (N2H4·H2O), Ethanol (EtOH), reflux | (1-hydroxy-1H-indol-2-yl)acetohydrazide | Condensation with aldehydes/ketones to form hydrazones | nih.govmdpi.com |

Multicomponent Reactions Incorporating Indole Acetate Derivatives

Indole acetate derivatives are valuable building blocks in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation by combining three or more reactants. nih.gov These reactions are highly efficient and lead to a high degree of molecular diversity.

Ugi-Type Reactions

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govnih.gov Indole derivatives can be incorporated into the Ugi reaction as any of the four components, depending on their functionalization.

For example, an indole derivative functionalized with a carboxylic acid group, such as (1-hydroxy-1H-indol-2-yl)acetic acid (obtainable from hydrolysis of the corresponding ethyl ester), can be used as the acid component. Alternatively, an indole-2-carboxaldehyde derivative can serve as the aldehyde component. researchgate.net A study demonstrated an Ugi reaction between indole-2-carboxaldehyde, 2-bromoacetic acid, various amines, and isocyanides. researchgate.net The resulting Ugi adducts are versatile intermediates that can undergo subsequent intramolecular cyclization to yield complex heterocyclic scaffolds like 1,2-dihydropyrazino[1,2-a]indol-3(4H)-ones. researchgate.net This showcases the power of combining MCRs with subsequent cyclization steps to rapidly build polycyclic systems. researchgate.net

| Reaction Type | Indole-based Component Example | Other Components | Product Type | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Indole-2-carboxaldehyde (Aldehyde) | Amine, Carboxylic Acid, Isocyanide | α-acylamino amide with an indole moiety | nih.govresearchgate.net |

| Ugi Four-Component Reaction (Ugi-4CR) | (Indol-2-yl)acetic acid (Carboxylic Acid) | Amine, Aldehyde, Isocyanide | α-acylamino amide with an indole acetate moiety | nih.gov |

Pictet-Spengler Cyclization and Related Transformations

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines (THBCs) and tetrahydroisoquinolines (THIQs). researchgate.netnih.gov The classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org

Tryptamine (B22526) (β-indolylethylamine) and its derivatives are common substrates for the Pictet-Spengler reaction, leading to the formation of the tetrahydro-β-carboline scaffold, which is a core structure in many natural alkaloids. wikipedia.orgarkat-usa.org While this compound itself is not a direct precursor, it can be chemically modified into a suitable tryptamine derivative. For example, the acetic acid side chain could be converted to a β-aminoethyl group through a series of standard transformations (e.g., conversion to an amide, reduction, or via an Arndt-Eistert homologation followed by a Curtius rearrangement).

The resulting tryptamine derivative could then undergo a Pictet-Spengler reaction with an aldehyde or ketone to furnish a novel tetrahydro-β-carboline. The reaction is driven by the formation of an iminium ion, which is then attacked by the electron-rich C3 position of the indole ring. wikipedia.org This strategy allows for the incorporation of the indole-2-acetate framework into complex polycyclic alkaloid-like structures. researchgate.net

| Reaction Type | Indole-based Precursor | Reactant | Core Product Structure | Reference |

|---|---|---|---|---|

| Pictet-Spengler Reaction | Tryptamine derivative (derived from the title compound) | Aldehyde or Ketone | Tetrahydro-β-carboline (THBC) | wikipedia.orgarkat-usa.org |

Metal-Catalyzed Reactions and Cross-Coupling Strategies

The N-hydroxyindole moiety is a versatile functional group that can participate in a variety of metal-catalyzed transformations. The presence of the hydroxyl group on the nitrogen atom significantly influences the electronic properties of the indole ring, opening up reaction pathways that are not as readily accessible for their N-H or N-alkyl counterparts.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of N-hydroxyindoles, palladium catalysts can be employed to facilitate cross-coupling reactions where the N-hydroxyindole acts as an electrophilic partner.

Recent research has demonstrated a novel approach to the synthesis of N-hydroxyindole derivatives through a palladium-catalyzed electrophilic cyclization. This methodology involves the Sonogashira coupling of a nitro-substituted precursor, followed by partial reduction of the nitro group and subsequent palladium-catalyzed cyclization. The resulting N-hydroxyindoles can then be O-acylated in situ to form more stable derivatives that are primed for further cross-coupling reactions.

While specific examples detailing the cross-coupling of this compound are not prevalent in the literature, the principle of using O-activated N-hydroxyindoles as electrophilic partners is a key concept. This strategy allows for the introduction of various substituents at different positions of the indole core. The generality of this approach has been demonstrated with a range of aryl and alkyl groups at the C2-position of the indole.

| Entry | R Group at C2 | Substituent on Indole Core | Yield of O-Acylated Product (%) |

|---|---|---|---|

| 1 | Phenyl | None | 84 |

| 2 | 4-Methoxyphenyl | None | 82 |

| 3 | n-Butyl | None | 78 |

| 4 | Phenyl | 5-Methoxy | 80 |

| 5 | Phenyl | 6-Fluoro | 75 |

The data in Table 1, derived from studies on related N-hydroxyindoles, suggests that this compound, upon suitable O-activation, could potentially undergo similar palladium-catalyzed cross-coupling reactions. The ethyl acetate moiety at the C2-position would likely influence the reactivity, and specific reaction conditions would need to be optimized.

Indium(III) Chloride Catalysis

Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst that has found application in a wide array of organic transformations. Its utility often stems from its ability to activate substrates containing heteroatoms, such as oxygen and nitrogen.

While there is a lack of specific studies on the Indium(III) chloride-catalyzed reactions of this compound, the known reactivity of InCl₃ with indoles and related compounds allows for informed speculation on its potential applications. For instance, InCl₃ has been used to catalyze the reaction between 5-hydroxy-1-methyl-1H-indole and ethyl acetoacetate (B1235776). acs.org This reaction, while involving a different starting indole, highlights the ability of InCl₃ to promote condensations and cyclizations involving indole derivatives. acs.org

It is plausible that Indium(III) chloride could catalyze reactions involving the N-hydroxy group or the ester functionality of this compound. For example, it could facilitate additions to the indole ring by activating electrophiles, or it could potentially promote rearrangements or condensation reactions involving the N-hydroxy group.

| Entry | Indole Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 5-Hydroxy-1-methyl-1H-indole | Cyclopenta[b]indole (B15071945) derivative | 36 |

| 2 | 1-Methyl-1H-indole | Cyclopenta[b]indole derivative | 33 |

| 3 | 5-Methoxy-1-methyl-1H-indole | Cyclopenta[b]indole derivative | 32 |

The results presented in Table 2 demonstrate that the presence of a hydroxyl group on the indole ring is not a prerequisite for the InCl₃-catalyzed formation of the cyclopenta[b]indole scaffold. uchicago.edu This suggests that InCl₃ primarily interacts with other reactive sites in the molecule. In the case of this compound, the interaction of InCl₃ with the N-hydroxy group or the ester carbonyl could lead to unique and potentially useful chemical transformations. Further experimental investigation is required to elucidate the specific reactivity of this compound in the presence of Indium(III) chloride.

Spectroscopic and Advanced Characterization Techniques for Ethyl 1 Hydroxy 1h Indol 2 Yl Acetate

Vibrational Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint."

For Ethyl (1-hydroxy-1H-indol-2-yl)acetate, the FTIR spectrum is expected to display several key absorption bands that confirm its structure. The presence of the N-hydroxy group is a distinguishing feature compared to its N-H or N-alkyl counterparts. The ester functionality and the indole (B1671886) ring system also give rise to characteristic peaks. Based on data from analogous indole esters and general spectroscopic principles, the following absorption bands are anticipated. libretexts.orgresearchgate.net

A key diagnostic feature will be the presence of a broad absorption band for the O-H stretch of the N-hydroxy group, typically found in the 3200-3600 cm⁻¹ region. Concurrently, the absence of the sharp N-H stretching vibration (around 3300-3500 cm⁻¹) characteristic of unsubstituted indoles confirms substitution at the nitrogen atom. The strong, sharp peak anticipated in the 1720-1740 cm⁻¹ range is indicative of the C=O (carbonyl) stretch of the ethyl ester group. libretexts.org

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3200-3600 | N-OH (Hydroxy) | O-H Stretch | Medium-Strong, Broad |

| 3050-3150 | Aromatic C-H | C-H Stretch | Medium-Weak |

| 2850-2980 | Aliphatic C-H (Ethyl group) | C-H Stretch | Medium-Weak |

| 1720-1740 | C=O (Ester) | C=O Stretch | Strong, Sharp |

| 1500-1600 | Aromatic C=C | C=C Stretch | Medium-Weak, Multiple Bands |

| 1200-1300 | C-O (Ester) | C-O Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. This technique also reveals crucial information about intermolecular interactions, such as hydrogen bonding and crystal packing.

While a crystal structure for this compound is not publicly available, data from the closely related compound, Ethyl 1H-indole-2-carboxylate, provides a basis for predicting its solid-state characteristics. researchgate.net For Ethyl 1H-indole-2-carboxylate, the structure reveals a monoclinic crystal system with hydrogen bonding occurring between the indole N-H group and the ester's carbonyl oxygen atom, forming centrosymmetric dimers. researchgate.net

For this compound, the introduction of the N-hydroxy group is expected to significantly alter the hydrogen bonding motif. The O-H group is a potent hydrogen bond donor and can also act as an acceptor. This would likely lead to a different packing arrangement, potentially forming chains or sheets stabilized by O-H···O=C hydrogen bonds. The precise conformation of the ethyl acetate (B1210297) side chain relative to the indole ring will also be a key feature determined by this analysis.

| Parameter | Ethyl 1H-indole-2-carboxylate researchgate.net | Predicted Impact for this compound |

|---|---|---|

| Crystal System | Monoclinic | May differ due to changes in packing and symmetry. |

| Space Group | P2₁/c | Likely to be different to accommodate a new hydrogen bonding network. |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonds forming dimers. | Expected to be dominated by O-H···O=C or O-H···O-N hydrogen bonds, potentially leading to a more extended network (e.g., chains). |

| Molecular Conformation | Planar indole ring. | Indole ring will remain planar; the orientation of the N-OH group and ethyl acetate side chain will be defined. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. TGA and DSC are particularly valuable for characterizing the thermal stability, decomposition profile, and phase transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature is changed in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which decomposition events occur and the extent of mass loss at each step.

For this compound, a TGA scan would provide its decomposition profile. Typically, the analysis would show a stable region at lower temperatures, followed by one or more steps of mass loss as the temperature increases. The onset temperature of decomposition is a key indicator of its thermal stability. The N-O bond in the N-hydroxy group may represent a point of lower thermal stability compared to the indole core itself, potentially leading to an initial, distinct mass loss event. The decomposition of indole-based polymers often occurs at high temperatures, suggesting the core ring system is quite stable. acs.org

| Temperature Range (°C) | Event | Interpretation |

|---|---|---|

| 25 - Tonset | No Mass Loss | Region of thermal stability for the compound. |

| Tonset - T₁ | First Mass Loss Step | Initial decomposition, possibly involving the loss of the ethyl acetate side chain or fragmentation initiated at the N-OH group. |

| > T₁ | Subsequent Mass Loss | Further fragmentation and decomposition of the indole core structure. |

| Final Temperature | Residual Mass | Indicates the amount of non-volatile residue (expected to be minimal for a pure organic compound). |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

A DSC thermogram for a crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point (Tₘ). The area under this peak is proportional to the enthalpy of fusion (ΔHₘ), which is the energy required to melt the solid. The melting point of a related compound, an ethyl ester of a methoxy-indole derivative, has been reported in the range of 347–350 K (74–77 °C). nih.gov The presence of the N-hydroxy group in the title compound, which allows for strong hydrogen bonding, would likely lead to a higher melting point compared to N-alkyl analogs due to the increased energy needed to overcome the strong intermolecular forces in the crystal lattice. If the material can be rendered amorphous, a DSC scan might also reveal a glass transition (T₉), which appears as a step-like change in the heat capacity.

| Thermal Event | Symbol | Appearance on DSC Curve | Interpretation |

|---|---|---|---|

| Melting | Tₘ | Sharp endothermic peak (heat absorbed). | Temperature at which the crystalline solid transitions to a liquid. |

| Enthalpy of Fusion | ΔHₘ | Area under the melting peak. | Energy required for melting; related to the degree of crystallinity and strength of intermolecular forces. |

| Crystallization | Tₙ | Sharp exothermic peak (heat released). | Temperature at which an amorphous sample organizes into a crystalline structure upon heating. |

| Glass Transition | T₉ | Step-like change in the baseline. | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. |

Theoretical and Computational Investigations of this compound: A Search for Scientific Data

A thorough and targeted search of scientific literature and computational chemistry databases has been conducted to gather information for a detailed article on the theoretical and computational investigations of the chemical compound This compound . The intended article was structured to cover quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure and reactivity prediction and molecular orbital analysis. It also aimed to explore molecular modeling and dynamics simulations, focusing on conformational analysis and docking studies to predict molecular interactions with biological targets, as well as computational approaches to study its reaction mechanisms.

The performed searches yielded results for structurally related indole derivatives, such as ethyl indol-2-carboxylate and other substituted indole acetates. These studies employed various computational methods to investigate the electronic properties, reactivity, and biological interactions of those compounds. However, none of the retrieved information specifically addressed the N-hydroxylated title compound, this compound.

Due to the strict adherence to the provided outline and the explicit instruction to focus solely on "this compound," the absence of any available scientific data on this particular compound makes it impossible to generate the requested article. To provide a scientifically accurate and informative piece, it is imperative to rely on published and verifiable research, which, in this case, is not available in the public domain.

Therefore, the sections on Quantum Chemical Calculations, Molecular Modeling and Dynamics Simulations, and Mechanistic Studies through Computational Approaches for this compound cannot be developed at this time.

Theoretical and Computational Investigations of Ethyl 1 Hydroxy 1h Indol 2 Yl Acetate

Mechanistic Studies through Computational Approaches

Reaction Pathway Elucidation and Transition State Analysis

The formation of the N-hydroxyindole ring system, the central feature of Ethyl (1-hydroxy-1H-indol-2-yl)acetate, can proceed through several proposed pathways, which have been explored using computational chemistry. These investigations help in understanding the feasibility of different synthetic routes and the factors governing the reaction outcomes.

One of the prominent proposed mechanisms for the formation of N-hydroxyindoles is the base-mediated cyclization of 2-nitrostyrenes. nih.gov Computational studies on analogous systems suggest a multi-step pathway that begins with the deprotonation of the starting material. This is followed by an intramolecular cyclization, leading to a cyclic intermediate. Subsequent ring-cleavage furnishes a nitroso-intermediate, which then undergoes a 1,5-electrocyclization to form the N-hydroxyindole ring. nih.gov The transition states for each of these steps, involving bond formation and cleavage, have been computationally modeled to determine the energy barriers and the most favorable reaction coordinates.

Another computationally explored avenue for N-hydroxyindole synthesis involves the cycloaddition of nitrosoarenes with alkynones. unito.it Theoretical studies of this reaction suggest a stepwise diradical cycloaddition mechanism. The initial step is the formation of a diradical intermediate through the interaction of the nitrosoarene and the alkynone. This is followed by the rate-limiting step of N-C bond formation, leading to a second intermediate that rapidly cyclizes to the final N-hydroxyindole product. unito.it Transition state analyses of this pathway focus on the energetics of the diradical intermediates and the barrier to the crucial N-C bond formation.

Furthermore, computational investigations into the functionalization of indoles have shed light on the reactivity of N-hydroxyindole derivatives. For instance, studies on C(3)-heterofunctionalization of indoles via uchicago.eduuchicago.edu-sigmatropic rearrangements have indicated that both concerted and stepwise diradical mechanisms can be operative for N-hydroxyindole systems. The preferred pathway is often dependent on the nature of the substituents and the reaction conditions. Transition state calculations for these rearrangements help in predicting the stereochemical and regiochemical outcomes.

The following tables summarize the key aspects of these computationally investigated reaction pathways for the formation of the N-hydroxyindole scaffold.

Table 1: Proposed Mechanism for Base-Mediated Formation of N-Hydroxyindoles from 2-Nitrostyrenes nih.gov

| Step | Description | Key Intermediate/Transition State |

| 1 | Deprotonation | Formation of an anionic species |

| 2 | Intramolecular Cyclization | Formation of a five-membered ring intermediate |

| 3 | Ring-Cleavage | Generation of a nitroso-intermediate |

| 4 | 1,5-Electrocyclization | Formation of the N-hydroxyindole ring |

Table 2: Proposed Mechanism for Stepwise Diradical Cycloaddition of Nitrosoarenes and Alkynones unito.it

| Step | Description | Key Intermediate/Transition State |

| 1 | Diradical Formation | Initial interaction between nitrosoarene and alkynone |

| 2 | N-C Bond Formation (Rate-Limiting) | Transition state leading to a second diradical intermediate |

| 3 | Rapid C-C Bond Formation | Cyclization to the N-hydroxyindole product |

These theoretical and computational investigations, while not always specific to this compound, provide a robust framework for understanding the fundamental chemical processes involved in its synthesis and reactivity. The elucidation of these reaction pathways and the analysis of their corresponding transition states are crucial for the rational design of synthetic routes and the prediction of the chemical properties of this and related N-hydroxyindole compounds.

Research Applications and Biological Activity Mechanisms of Indole Acetate Derivatives in Vitro

Role as Pharmaceutical Intermediates in Drug Discovery

The indole (B1671886) nucleus is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to interact with numerous biological receptors, making it a cornerstone in the development of novel therapeutic agents. mdpi.com Derivatives of indole, including those with a 1-hydroxy or an acetate (B1210297) moiety, serve as critical intermediates in the synthesis of complex molecules with diverse pharmacological activities.

Indole derivatives are fundamental precursors in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling, proliferation, and survival. mdpi.com Dysregulation of kinase activity is a hallmark of cancer, making these enzymes a prime target for drug development.

Although direct synthesis routes for kinase inhibitors using Ethyl (1-hydroxy-1H-indol-2-yl)acetate are not prominently documented, related 1-hydroxyindole (B3061041) and indole-2-carboxylic acid structures are integral to this field. For instance, a study focused on designing and synthesizing 1-hydroxyindole derivatives identified compounds that act as inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme crucial for the metabolic processes in cancer cells. nih.gov One such derivative, methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate, demonstrated potent and selective inhibition of LDHA with an IC₅₀ value of 25 nM. nih.gov The indole-2-carboxylic acid scaffold itself has been successfully used to develop potent inhibitors for other critical targets, including Mcl-1, an anti-apoptotic protein often overexpressed in cancers. nih.gov Furthermore, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.com These examples underscore the value of the indole-2-carboxylate (B1230498) core, shared by this compound, as a foundational structure for developing targeted enzyme inhibitors.

Indole compounds are actively being investigated for their potential in developing new antidiabetic therapies. nih.govsiena.edu Research has shown that various indole derivatives possess antihyperglycemic and antioxidant properties. researchgate.net The mechanism of action often involves the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, indole derivatives can help to control postprandial hyperglycemia, a common issue in diabetes mellitus.

A study investigating a series of indole-based compounds found that several analogues exhibited moderate to good inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing IC₅₀ values in the low micromolar range, comparable to the standard drug acarbose. nih.gov While this study did not specifically test this compound, it highlights the therapeutic potential of the broader indole chemical class. Additionally, research on plant extracts has shown that ethyl acetate fractions, which are rich in various organic compounds, can possess significant antidiabetic properties, including enhanced insulin (B600854) secretion and glucose uptake in cell models. nih.govresearchgate.netnih.gov This suggests that compounds with an ethyl acetate functional group may contribute to such activities.

In vitro Investigations of Biological Activity Mechanisms

In vitro studies using cell cultures are essential for elucidating the mechanisms through which chemical compounds exert their biological effects at a molecular level. For indole acetate derivatives, these studies have revealed multiple pathways of action, particularly in the contexts of cancer, neurodegeneration, and infectious diseases.

A primary mechanism by which many anticancer agents work is by inducing apoptosis, or programmed cell death, in malignant cells. nih.gov Numerous indole derivatives have demonstrated potent pro-apoptotic and antiproliferative effects in various cancer cell lines. mdpi.comresearchgate.net

Research on 1-hydroxyindole derivatives has shown they can inhibit cancer cell growth by activating apoptotic pathways. nih.gov Specifically, methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate was found to have potent cytotoxic activity against several cancer cell lines, including DLD-1 colorectal cancer cells, with a GI₅₀ (concentration for 50% growth inhibition) of 27 µM. nih.gov A closely related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, induced apoptosis in HT-29 colon cancer cells in a dose-dependent manner. scielo.br This was evidenced by decreased mitochondrial membrane potential, increased release of cytochrome-c, and elevated caspase-3/9 activities. scielo.br Other studies have shown that ethyl acetate extracts from natural sources can induce apoptosis and inhibit the proliferation of cancer cells, such as the HeLa cervical cancer cell line. waocp.orgnih.gov

Table 1: In vitro Anticancer Activity of Selected Indole Derivatives

| Compound/Extract | Cancer Cell Line | Activity | IC₅₀ / GI₅₀ Value | Source(s) |

| Methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate | DLD-1 (Colorectal) | Growth Inhibition | 27 µM | nih.gov |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | HT-29 (Colon) | Apoptosis Induction | Dose-dependent | scielo.br |

| Indole Mannich base derivative (1c) | HeLa (Cervical) | Cytotoxicity | 0.50 µM | frontiersin.org |

| Indole Mannich base derivative (1c) | MCF-7 (Breast) | Cytotoxicity | 0.55 µM | frontiersin.org |

| Soluble ethyl acetate partition of C. odorata | HeLa (Cervical) | Cytotoxicity | 82.41 µg/ml | waocp.org |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathogenesis of neurodegenerative diseases. nih.gov Indole derivatives, particularly hydroxyindoles, have shown significant promise as neuroprotective agents due to their antioxidant properties. nih.gov

Studies on various hydroxyindoles have demonstrated their ability to function as inhibitors of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation, in neuronal cultures. nih.gov In in vitro models using H₂O₂ to induce oxidative stress in SH-SY5Y neuroblastoma cells, synthetic indole–phenolic compounds significantly preserved cell viability. nih.gov These compounds were shown to inhibit the release of ROS, confirming their antioxidant activity. nih.gov While research has not singled out this compound, the collective evidence suggests that the 1-hydroxyindole scaffold is a key pharmacophore for mitigating oxidative stress and protecting neuronal cells.

Table 2: Neuroprotective Effects of Indole Derivatives in vitro

| Compound Class | Cell Line | Stress Inducer | Protective Mechanism | Observed Effect | Source(s) |

| Hydroxyindoles | HT-22 (Mouse Hippocampal) | Erastin | Ferroptosis Inhibition | Suppression of cell death and lipid peroxidation | nih.gov |

| Synthetic Indole-Phenolics | SH-SY5Y (Neuroblastoma) | H₂O₂ | Antioxidant / ROS Scavenging | Increased cell viability from ~52% to ~89% | nih.gov |

| Stobadine Derivatives | Rat Hippocampal Slices | Hypoxia/Low Glucose | Antioxidant / Neuroprotection | Reduction of irreversible impairment of neurotransmission | nih.gov |

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. The indole ring is a component of many compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. znaturforsch.comnih.govnanobioletters.comresearchgate.netnih.gov

Indole derivatives have been shown to be effective against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). znaturforsch.comnih.gov Some indole-triazole conjugates exhibit potent activity against MRSA with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov While the precise mechanisms of action for many indole derivatives are still under investigation, one of the most attractive targets for antibacterial agents is the bacterial cell wall, a structure essential for bacteria but absent in humans. nih.gov Although direct evidence linking this compound to cell wall synthesis interference is not available, the general strategy of targeting this pathway remains a key area of research in the development of new antibiotics.

Table 3: In vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Target Microorganism | Activity | MIC Value | Source(s) |

| Indole Hydrazone Derivative (Compound 8) | MRSA (Standard) | Antibacterial | 6.25 µg/mL | znaturforsch.com |

| Indole-Thiadiazole Derivative (Compound 2h) | S. aureus | Antibacterial | 6.25 µg/mL | nih.gov |

| Indole-Triazole Derivative (Compound 3d) | MRSA | Antibacterial | More effective than ciprofloxacin | nih.gov |

| Indole-Triazole Derivative (Compound 3d) | C. krusei | Antifungal | 3.125 µg/mL | nih.gov |

Anti-inflammatory Mechanisms (in vitro studies)

In vitro research has demonstrated that certain indole derivatives can modulate key pathways involved in the inflammatory response. These studies often utilize cell models, such as RAW 264.7 macrophage cells, which can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory state.

The anti-inflammatory effects of these compounds are frequently linked to their ability to suppress the production of pro-inflammatory mediators. For instance, studies on indole oleanolic acid derivatives have shown they can inhibit nitric oxide (NO) and various pro-inflammatory cytokines. researchgate.net The overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory agents.

Furthermore, the mechanism often involves the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govresearchgate.net These cytokines are pivotal in orchestrating the inflammatory cascade. By reducing their release, indole derivatives can effectively dampen the inflammatory response in cellular models. Some derivatives have also been observed to increase the expression of anti-inflammatory cytokines like IL-10, suggesting a dual mechanism of action. researchgate.net These findings indicate that the anti-inflammatory potential of indole acetates stems from their ability to inhibit multiple critical mediators and signaling pathways. researchgate.net

| Derivative Class | Mediator/Cytokine Inhibited | In Vitro Model | Key Finding |

|---|---|---|---|

| Indole Oleanolic Acid Derivatives | NO, TNF-α, IL-1β, IL-6, IL-12 | LPS-induced BV2 cells | Inhibited production of pro-inflammatory mediators and enhanced anti-inflammatory cytokine IL-10. researchgate.net |

| Ethyl Acetate Extract of Belamcanda chinensis | NO, TNF-α, IL-1β, IL-6 | LPS-induced RAW264.7 cells | Significantly reduced the generation of NO and the production of key pro-inflammatory cytokines in a concentration-dependent manner. nih.govresearchgate.net |

Antiviral Activity (in vitro studies)

The antiviral properties of indole derivatives have been investigated against several viruses, revealing mechanisms that interfere with viral entry and replication. A notable area of research has been their activity against coronaviruses and hepatitis C virus (HCV).

In studies against SARS-CoV-2, a specific water-soluble indole-3-carboxylic acid derivative demonstrated potent antiviral effects. nih.govactanaturae.ru This compound was found to completely suppress the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru The compound exhibited a half-maximal inhibitory concentration (IC50) of 1.84 μM (1.06 μg/mL) and a high selectivity index (SI) of 78.6, indicating a favorable profile of antiviral activity versus cellular toxicity. actanaturae.ru Mechanistically, it was also shown to suppress syncytium formation—the fusion of infected cells with neighboring healthy cells—by 89%, a process mediated by the viral spike protein. nih.govactanaturae.ru

Similarly, a series of ethyl 1H-indole-3-carboxylates were evaluated for their activity against the hepatitis C virus (HCV) in Huh-7.5 cells. sci-hub.se Several of these compounds exhibited significant anti-HCV activity, with one derivative in particular, compound 9a2, showing potent inhibition of both viral entry and replication, with IC50 values of 5 µM and 3 µM, respectively. sci-hub.se The selectivity indices for some of these compounds were higher than that of the reference compound, Arbidol, highlighting their potential as antiviral agents. sci-hub.senih.gov

| Indole Derivative | Target Virus | IC50 Value | Selectivity Index (SI) | Observed Mechanism |

|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | 1.84 µM | 78.6 | Inhibition of viral replication and syncytium formation. nih.govactanaturae.ru |

| Ethyl 1H-indole-3-carboxylate (Compound 9a2) | Hepatitis C Virus (HCV) | Entry: 5 µM, Replication: 3 µM | >10 (Entry), >16.7 (Replication) | Inhibition of viral entry and replication. sci-hub.se |

| Ethyl 1H-indole-3-carboxylate (Compound 9b1) | Hepatitis C Virus (HCV) | Not specified | >6.25 (Entry), >16.7 (Replication) | Inhibition of viral entry and replication. sci-hub.se |

Enzyme Inhibition Studies of Indole Acetates (in vitro)

Indole acetate derivatives have been assessed for their ability to inhibit various enzymes that are therapeutic targets for a range of diseases, including cancer and metabolic disorders.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov By catabolizing the amino acid tryptophan, IDO creates an immunosuppressive tumor microenvironment, which allows cancer cells to evade the immune system. nih.gov Consequently, the inhibition of IDO is a significant strategy in immuno-oncology. nih.gov While the indole structure is central to the design of many IDO inhibitors, specific in vitro studies evaluating this compound for direct IDO inhibition are not prominently available in the reviewed literature. However, the development of novel IDO inhibitors remains an active area of research focused on identifying new chemotypes that can effectively target the enzyme. researchgate.net

Inhibition of Glycosidases (e.g., α-Glucosidase)

α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. mdpi.com Certain indole derivatives have demonstrated the ability to inhibit this enzyme. For example, a series of synthesized 3,3-di(indolyl)indolin-2-ones were tested for their α-glucosidase inhibitory activity. nih.gov Many of the tested compounds showed higher percentage inhibition compared to the standard drug, acarbose, at the same concentration. nih.gov One compound, in particular, showed a favorable profile with high α-glucosidase inhibition (67 ± 13%) and lower α-amylase inhibition (51 ± 4%), which is desirable for reducing potential side effects. nih.gov These findings, derived from structurally related indole compounds, suggest the potential of the indole scaffold in designing effective α-glucosidase inhibitors.

| Compound Class | Target Enzyme | % Inhibition (at 50 μg/ml) | Reference Drug (% Inhibition) |

|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones (general) | α-Glucosidase | 37 ± 11 to 94 ± 3 | Acarbose (19 ± 5) |

| 3,3-di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one (1i) | α-Glucosidase | 67 ± 13 | Acarbose (19 ± 5) |

Data from a study on related indole derivatives. nih.gov

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the management of Alzheimer's disease. nih.gov Research into isoindoline-1,3-dione derivatives, which contain an indole-like core structure, has shown their potential as cholinesterase inhibitors. In one study, derivatives were synthesized and tested against both AChE and BuChE. nih.gov The results indicated that some compounds had a balanced activity against both enzymes, with the most active compounds showing IC50 values of 34 nM against AChE and 0.54 µM against BuChE. nih.gov This demonstrates that specific structural modifications to the indole framework can yield potent cholinesterase inhibitors.

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. unair.ac.id Inhibition of LOX is therefore a target for anti-inflammatory therapies. Studies on ethyl acetate extracts from various plants have demonstrated significant lipoxygenase inhibition. For example, the ethyl acetate extract of Averrhoa carambola (star fruit) leaves was found to be the most active fraction in inhibiting lipoxygenase, with a reported IC50 value of 10.17 ± 0.83 ng/mL. unair.ac.id Similarly, an ethyl acetate extract from the bulbs of Scilla scilloides showed an IC50 value of 31.5 µg/mL for lipoxygenase inhibition. nih.gov While these studies are on complex extracts rather than a single, pure compound, they highlight that molecules soluble in ethyl acetate can possess potent LOX inhibitory activity, pointing to a potential mechanism for the anti-inflammatory effects of related compounds.

| Source Material | Target Enzyme | IC50 Value |

|---|---|---|

| Ethyl Acetate Extract of Averrhoa carambola Leaves | Lipoxygenase | 10.17 ± 0.83 ng/mL |

| Ethyl Acetate Extract of Scilla scilloides Bulbs | Lipoxygenase | 31.5 µg/mL |

Data from studies on ethyl acetate extracts. unair.ac.idnih.gov

Cyclooxygenase and 5-Lipoxygenase Pathway Modulation

There is no publicly available in vitro research detailing the modulation of cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) pathways by this compound. The indole scaffold is present in several known anti-inflammatory agents that act on these pathways, such as the non-steroidal anti-inflammatory drug Indomethacin, which is a non-selective COX inhibitor. researchgate.net However, studies have focused on different structural derivatives of indole. nih.gov Research into N-hydroxyindole derivatives has highlighted their potential as inhibitors of other enzymes, like lactate dehydrogenase, but specific assays measuring their effects on COX-1, COX-2, or 5-LOX have not been reported for this compound. nih.gov Similarly, while some 1-hydroxyindole compounds have shown inhibitory effects on platelet aggregation, the specific mechanism and relation to the COX/5-LOX pathways were not detailed. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

No specific structure-activity relationship (SAR) studies for this compound have been published. SAR studies are fundamental to medicinal chemistry for optimizing the interaction of a compound with its biological target. drugdesign.org Such studies have been conducted on various other indole-based compounds to develop inhibitors for targets like HIV-1 fusion proteins, but this research does not include the 1-hydroxy-indole-2-yl acetate scaffold. nih.gov The N-hydroxy group is a critical structural feature that significantly alters the electronic and hydrogen-bonding properties of the indole ring compared to its unsubstituted counterpart. Research on other N-hydroxyindoles suggests that this functional group is crucial for biological activity, with substitutions on the benzene (B151609) portion of the indole core influencing potency. nih.gov However, without experimental data on this compound, no specific SAR can be described.

Applications in Agrochemical Research

Currently, there is no documented application or investigation of this compound in agrochemical research. While some indole derivatives, such as indole-3-acetic acid, are well-known plant hormones (auxins), and other synthetic indole compounds have been explored for herbicidal properties, these are structurally distinct from the target compound. google.comnih.gov The ethyl acetate portion of the molecule is used as a solvent in some pesticide formulations, but this relates to its properties as a carrier rather than as an active herbicidal or pesticidal agent itself. slchemtech.com There are no reports on the efficacy of this compound or related 1-hydroxyindole derivatives as herbicides, pesticides, or plant growth regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.